

# addressing Zanamivir-Cholesterol Conjugate solubility issues

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**Compound Focus:** Zanamivir-Cholesterol Conjugate

Cat. No.: S12896143

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## Solubility Data and Reconstitution Guide

This product is typically solid at room temperature and has very **low water solubility** due to its high molecular weight and logP value [1]. The table below summarizes its key physicochemical characteristics and recommended stock solution preparation methods.

Property	Value / Description
Molecular Formula	C <sub>61</sub> H <sub>104</sub> N <sub>8</sub> O <sub>15</sub> [1] [2]
Molecular Weight	1188.762 g/mol (exact mass) [1]
Appearance	Solid [1]
LogP	5.3 [1]
CAS Number	2478446-18-1 [1] [2]
Recommended Solvent for Stock	DMSO [1]

### Stock Solution Preparation (10 mM)

1. Mass: Weigh **11.89 mg** of Zanamivir-Cholesterol Conjugate.
2. Solvent: Add to **1 mL of pure DMSO**.
3. Mix: Vortex or sonicate until a clear solution is obtained.
4. Storage: Aliquot and store at **-20°C** to ensure stability for up to 6 months. Avoid repeated freeze-thaw cycles [1].

## In Vivo Formulation Protocols

For animal studies, the DMSO stock solution must be further diluted into biocompatible formulations. Below are two validated protocols for injection, using the DMSO stock as a starting point [1].

Formulation	Composition (by volume)	Preparation Steps
<b>Injection Formulation 1</b>	DMSO : Tween 80 : Saline = <b>10 : 5 : 85</b>	1. Mix 100 µL of 10 mM DMSO stock with 50 µL Tween 80. 2. Dilute the mixture with 850 µL of saline (0.9% NaCl). 3. Vortex thoroughly until the solution is clear and homogenous.
<b>Injection Formulation 2</b>	DMSO : PEG300 : Tween 80 : Saline = <b>10 : 40 : 5 : 45</b>	1. Mix 100 µL of 10 mM DMSO stock with 400 µL PEG300 and 50 µL Tween 80. 2. Dilute the mixture with 450 µL of saline. 3. Vortex thoroughly until the solution is clear and homogenous.

## Frequently Asked Questions (FAQs)

**Q1: What should I do if the compound precipitates when I dilute my DMSO stock into an aqueous buffer?** This is a common issue. To prevent precipitation:

- **Increase Cosolvent/Stabilizer Percentage:** Slightly increase the proportion of DMSO, PEG300, or Tween-80 in your final formulation.
- **Use a Surfactant:** Ensure Tween 80 is included as per the provided protocols to improve solubility and stability.

- **Slow Dilution:** Try adding your DMSO stock solution dropwise to the aqueous phase under constant vortexing.

**Q2: Are there alternative formulations for oral administration in animal studies?** Yes, for oral dosing, you can suspend the compound in **0.5% carboxymethylcellulose sodium (CMC-Na)** [1]. Weigh the compound directly into a vial, add the 0.5% CMC-Na solution, and vortex vigorously to create a uniform suspension immediately before administration.

**Q3: The conjugate is not dissolving completely in pure DMSO. What could be wrong?**

- **Verify the Solvent:** Ensure you are using fresh, high-purity, anhydrous DMSO.
- **Apply Gentle Heat:** Briefly warm the vial in your hand or at room temperature. Avoid high heat.
- **Sonication:** Sonicate the mixture in a water bath sonicator for 1-2 minutes.
- **Check Stability:** If the powder has been stored improperly or for a long time, it may have degraded.

## Experimental Workflow Diagram

The following diagram illustrates the decision-making process for preparing the **Zanamivir-Cholesterol Conjugate** for your experiments, based on the recommended protocols.

Solubility Workflow

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## References

1. Influenza Virus - Zanamivir-Cholesterol Conjugate [[invivochem.com](http://invivochem.com)]
2. Zanamivir-Cholesterol Conjugate | Influenza Virus Inhibitor [[medchemexpress.com](http://medchemexpress.com)]

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